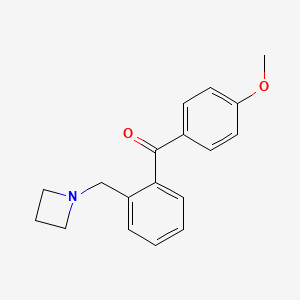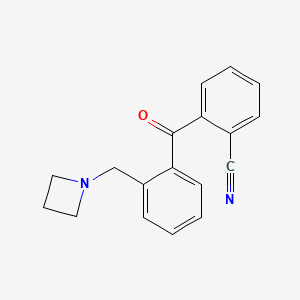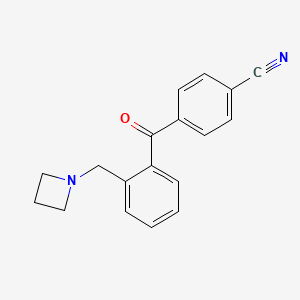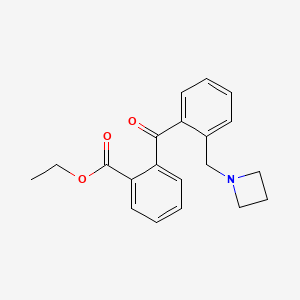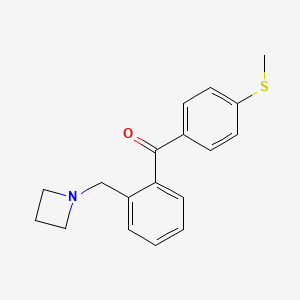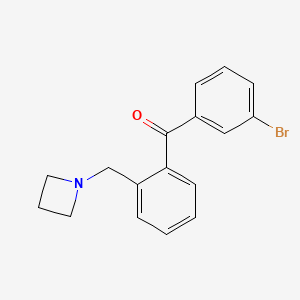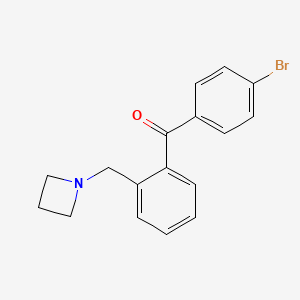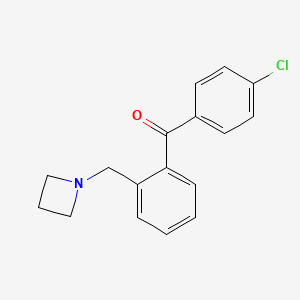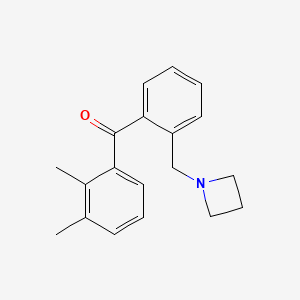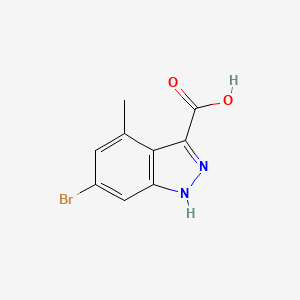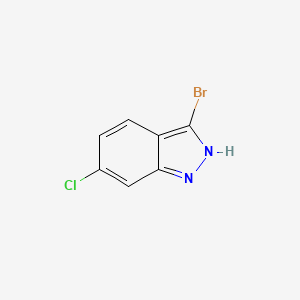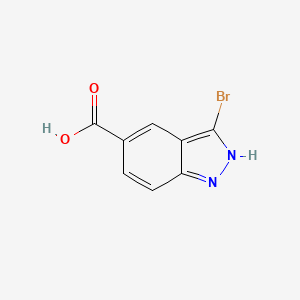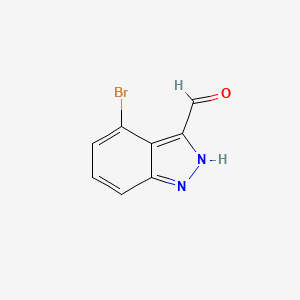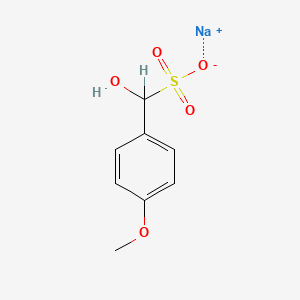
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt (BMMS) is a naturally occurring organic compound that is widely used in organic synthesis and pharmaceutical applications. BMMS is a white crystalline solid with a molecular formula of C6H7O6SNa. It is soluble in water and has a melting point of 300-302°C. BMMS is a versatile compound that can be used in a wide range of applications, including drug synthesis, industrial processes, and laboratory experiments.
Aplicaciones Científicas De Investigación
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-inflammatory and anti-cancer drugs. This compound has also been used to study the structure and properties of proteins and other biomolecules. Additionally, this compound has been used in the study of enzyme kinetics and drug metabolism.
Mecanismo De Acción
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt has been found to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a variety of effects on biochemical and physiological processes, including the inhibition of enzymes involved in drug metabolism, the inhibition of enzymes involved in the synthesis of fatty acids, and the inhibition of inflammatory and cancer-related processes. Additionally, this compound has been found to have antioxidant, anti-microbial, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound has a wide range of applications and can be used in a variety of laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very stable and can degrade over time. Additionally, this compound can be toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt. One potential application is in the development of new drugs. This compound could be used to synthesize new drugs with novel structures and properties. Additionally, this compound could be used to develop new methods for the synthesis of drugs. Another potential application is in the study of enzyme kinetics and drug metabolism. This compound could be used to study how drugs are metabolized by enzymes and how drugs interact with enzymes. Additionally, this compound could be used to study the structure and properties of proteins and other biomolecules. Finally, this compound could be used in the development of new methods for drug delivery, such as the use of nanoparticles.
Métodos De Síntesis
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt can be synthesized from benzenemethanesulfonic acid and 4-methoxy-α-hydroxybenzoic acid. The reaction is catalyzed by sodium hydroxide and is carried out at a temperature of 110°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt involves the conversion of 4-methoxyphenol to the corresponding sulfonic acid derivative followed by the attachment of a methylene group to the benzene ring and subsequent hydroxylation of the alpha position.", "Starting Materials": ["4-methoxyphenol", "methanesulfonyl chloride", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": ["Step 1: 4-methoxyphenol is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form 4-methoxybenzenesulfonic acid.", "Step 2: The resulting sulfonic acid is then treated with sodium bicarbonate to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with formaldehyde to attach a methylene group to the benzene ring, forming Benzenemethanesulfonic acid.", "Step 4: The alpha position of the resulting compound is then hydroxylated using sodium hydroxide to form Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt."] } | |
| 33402-67-4 | |
Fórmula molecular |
C8H10NaO5S |
Peso molecular |
241.22 g/mol |
Nombre IUPAC |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12); |
Clave InChI |
GAUQUFRJHWHLLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na] |
| 33402-67-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


